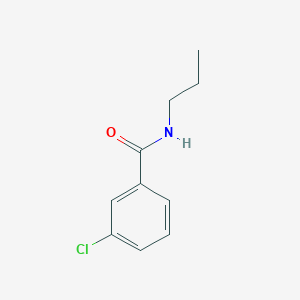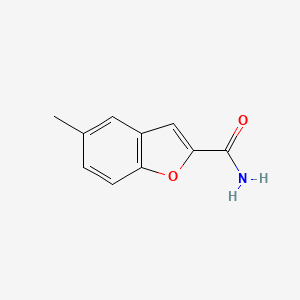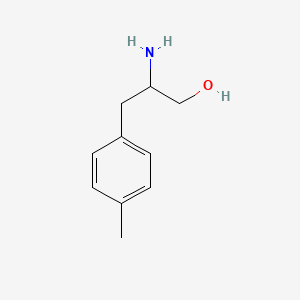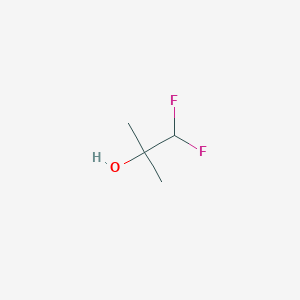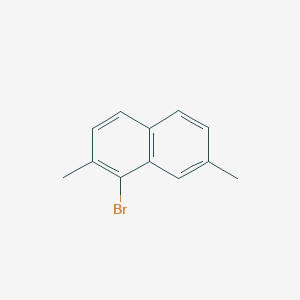
1-Bromo-2,7-dimethylnaphthalene
Vue d'ensemble
Description
Applications De Recherche Scientifique
NMR Spectroscopy Studies :
- NMR Spectra Analysis: The proton NMR spectrum of derivatives of dimethylnaphthalene, such as 1,5-dimethylnaphthalene and its bromo-derivatives, has been analyzed to interpret the spectra of bromination products (Kim & Anderson, 1968).
Catalytic Performance in Chemical Synthesis :
- Synthesis of Polyethylenenaphthalate and Polybutylene Naphthalate: Research on the methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, including the production of dimethylnaphthalene isomers such as 2,7-DMN, for commercial applications in producing polyethylenenaphthalate and polybutylene naphthalene (Güleç, Sher, & Karaduman, 2018).
Chemical Separation and Purification Processes :
- Extractive Crystallization for Separation: A study developed extractive crystallization processes to separate dimethylnaphthalene isomers, including 2,7-dimethylnaphthalene, for use in high-performance engineering plastics and liquid crystallization polymers (Putrawan & Soerawidjaja, 2004).
Molecular Structure and Interaction Studies :
- Molecular Structure Analysis: The molecular structure of sterically hindered dimethylnaphthalene molecules, like 1,8-dimethylnaphthalene, has been investigated through neutron diffraction studies to understand the steric effects and methyl group librations (Wilson & Nowell, 2000).
Atmospheric Oxidation Mechanism Studies :
- Investigation of Atmospheric Oxidation Mechanisms: The atmospheric oxidation mechanism of 2,7-dimethylnaphthalene initiated by the OH radical has been explored, providing insights into atmospheric chemistry and pollution studies (Zhang, Xu, & Wang, 2013).
Computational Analysis for Chemical Synthesis :
- Density Functional Theory in Synthesis: Computational analysis using density functional theory has been employed to study the molecular dimensions of dimethylnaphthalene isomers and reactivity differences, aiding in the synthesis of compounds like 2,6-dimethylnaphthalene (Fang & Hu, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2,7-dimethylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-8-3-5-10-6-4-9(2)12(13)11(10)7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLNJIORMHTAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






